molecular formula C12H15BrO2 B1332363 Benzyl 5-bromopentanoate CAS No. 60343-28-4

Benzyl 5-bromopentanoate

Cat. No. B1332363
Key on ui cas rn: 60343-28-4
M. Wt: 271.15 g/mol
InChI Key: NFIVNRVBVQXAAY-UHFFFAOYSA-N
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Patent
US07550458B2

Procedure details

To a dry, nitrogen purged 100 mL round bottomed flask was added benzyl alcohol (2.98 g, 0.027 mol), triethylamine (2.79 g, 0.027 mol) and CH2Cl2 (50 mL). The solution was stirred and cooled to 0° C. and 5-bromovaleryl chloride (5.00 g, 0.025 mol) added dropwise. A white suspension formed and this mixture was stirred at 0° C. for 0.5 h then warmed to rt over 1 h. After stirring at rt for 15 h, the suspension was poured into water (100 mL) and the phases separated. The aqueous layer was extracted with CH2Cl2 (1×100 mL) and the combined CH2Cl2 layers were dried over Na2SO4. Filtration and concentration produced a light brown suspension, which was diluted with EtOAc (50 mL) and then re-filtered. After concentration, the resulting amber oil was chromatographed on silica gel using 10% EtOAc in hexanes to give 6.79 g (100%) of Preparation 12 as a clear, colorless oil. Rf=0.80 (SiO2, 50% EtOAc in hexanes). 1H NMR (500 MHz, CDCl3): δ=7.33 (m, 5H), 5.11 (s, 2H), 3.38 (t, J=6.5 Hz, 2H), 2.38 (t, J=7.0 Hz, 2H), 1.88 (m, 2H) and 1.79 (m, 2H).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)Cl.[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24](Cl)=[O:25]>CCOC(C)=O.O>[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:25]

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2.79 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCC(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry, nitrogen purged 100 mL round bottomed flask
CUSTOM
Type
CUSTOM
Details
A white suspension formed
STIRRING
Type
STIRRING
Details
this mixture was stirred at 0° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to rt over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at rt for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined CH2Cl2 layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
produced a light brown suspension, which
FILTRATION
Type
FILTRATION
Details
re-filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting amber oil was chromatographed on silica gel using 10% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
6.79 g (100%) of Preparation 12 as a clear, colorless oil

Outcomes

Product
Name
Type
Smiles
BrCCCCC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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